molecular formula C12H24N2 B2974719 2-Methyl-1-(piperidin-3-ylmethyl)piperidine CAS No. 926248-16-0

2-Methyl-1-(piperidin-3-ylmethyl)piperidine

Cat. No.: B2974719
CAS No.: 926248-16-0
M. Wt: 196.338
InChI Key: OKEPAFIFRLMKQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(piperidin-3-ylmethyl)piperidine is a bicyclic piperidine derivative characterized by a methyl group at the 2-position of one piperidine ring and a piperidin-3-ylmethyl substituent on the nitrogen of the second ring. This structure confers unique conformational flexibility and binding properties, making it relevant in medicinal chemistry for targeting receptors such as nicotinic acetylcholine receptors (nAChRs) and opioid receptors . Its synthesis often involves multi-step alkylation and coupling reactions, with purity influenced by substituent placement and steric factors .

Properties

IUPAC Name

2-methyl-1-(piperidin-3-ylmethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-11-5-2-3-8-14(11)10-12-6-4-7-13-9-12/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEPAFIFRLMKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(piperidin-3-ylmethyl)piperidine can be achieved through various methods. One common approach involves the reaction of 2-methylpiperidine with piperidin-3-ylmethyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of 2-Methyl-1-(piperidin-3-ylmethyl)piperidine often employs multi-component reactions. These reactions involve the simultaneous combination of multiple reactants to form the desired product in a single step, which is advantageous for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(piperidin-3-ylmethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the piperidine ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in tetrahydrofuran.

Major Products Formed

    Oxidation: N-oxides of 2-Methyl-1-(piperidin-3-ylmethyl)piperidine.

    Reduction: Reduced derivatives of the compound.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1-(piperidin-3-ylmethyl)piperidine's applications span across chemistry, biology, medicine, and industry, serving as a versatile building block in scientific research.

Scientific Research Applications

Chemistry

  • Use as a Building Block 2-Methyl-1-(piperidin-3-ylmethyl)piperidine is a fundamental component in synthesizing complex organic molecules. Its piperidine rings can undergo various chemical reactions, making it a versatile intermediate in creating diverse compounds.
  • Reactions It can be oxidized using agents like potassium permanganate to form N-oxides. Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound. Nucleophilic substitution reactions are also common, where the nitrogen atom in the piperidine ring can be substituted with various functional groups using appropriate reagents.

Biology

  • Biological Activities This compound is studied for its potential antimicrobial and anticancer properties. The nitrogen atoms in its piperidine rings can interact with biological molecules, influencing biochemical pathways and modulating the activity of enzymes, receptors, and other proteins.
  • Monoamine Oxidase Inhibitors Piperidine derivatives, which share structural similarities with 2-Methyl-1-(piperidin-3-ylmethyl)piperidine, are being explored for their potential as monoamine oxidase inhibitors .

Medicine

  • Precursor in Pharmaceutical Agents It serves as a precursor in synthesizing pharmaceutical agents, particularly those targeting neurological disorders.
  • GLP-1R Allosteric Modulators Piperidine derivatives are used in creating allosteric modulators of the glucagon-like peptide-1 receptor (GLP-1R). These modulators have potential in treating type-2 diabetes and obesity . Compound 9, a GLP-1R PAM, reduces food intake and improves glucose handling in rodents .

Industry

  • Production of Agrochemicals This compound is used in producing agrochemicals and other industrial chemicals.
  • Diverse Applications More broadly, piperidine rings are found in various industrial applications, such as rubber vulcanization accelerators, gelling agents, and fabric treatments .

Mechanism of Action

The mechanism of action of 2-Methyl-1-(piperidin-3-ylmethyl)piperidine involves its interaction with specific molecular targets. The nitrogen atoms in the piperidine rings can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Impact of Alkyl Substituents on Piperidine Nitrogen

The size of alkyl groups on the piperidine nitrogen significantly affects potency and selectivity. For example:

  • KAB-18 (phenylpropyl substituent) exhibits an IC₅₀ of 10.2 μM but shows ≥90% non-nAChR-related actions.
  • COB-3 (small alkyl group) demonstrates a 14-fold increase in potency (IC₅₀ ~0.7 μM) and eliminates non-receptor effects .
  • PPB-6 (N-iPr group) and PPB-9 (N-Et group) combine small alkyl groups with benzyl-substituted succinimide esters, enhancing specificity for nAChRs .

Table 1: Substituent Effects on Pharmacological Profiles

Compound Piperidine N-Substituent IC₅₀ (μM) Non-nAChR Actions
KAB-18 3-Phenylpropyl 10.2 ≥90%
COB-3 Methyl 0.7 None
PPB-6 Isopropyl 1.5 <10%

Role of Heterocyclic Esters vs. Benzoyl Groups

Replacing benzoyl esters with heterocyclic groups (e.g., chromones, coumarins) improves potency in compounds with large N-alkyl groups:

  • APB-7 (chromone ester) shows a 3–4-fold potency increase over benzoyl-based analogs .
  • APB-10 (4-methoxyphenyl terminal substituent) exhibits minor differences compared to APB-6 (4-chlorophenyl), suggesting electronic effects are less critical than steric bulk .

Stereochemical and Conformational Influences

  • Fentanyl vs. Compound 8c : Structural overlays reveal divergent torsion angles between phenyl and piperidine rings, leading to distinct binding modes at opioid receptors .
  • Benzohomoadamantane-Piperidine Orientation : Molecular dynamics simulations show that placing benzohomoadamantane on the left-hand side (lhs) improves binding affinity by −5.7 to −10.2 kcal/mol compared to the reverse orientation .

Pharmacokinetic and Functional Properties

Piperidine derivatives with mitofusin-activating properties (e.g., mitochondrial elongation in Mfn2-null cells) demonstrate substituent-dependent effects:

  • Piperidine Variants in Table 2 () highlight variations in bioavailability and mitochondrial fusion efficiency, though specific data for 2-Methyl-1-(piperidin-3-ylmethyl)piperidine remain unpublished.

Receptor Binding and Selectivity

  • Opioid Receptor Antagonists: Removal of the piperidine amino group (e.g., compound 2 in ) abolishes κ-opioid receptor antagonism, underscoring its role in receptor interaction .
  • Ditran Isomers : The piperidine-based isomer in Ditran is 30% more potent than its pyrrolidine counterpart, emphasizing the importance of ring size in anticholinergic activity .

Biological Activity

2-Methyl-1-(piperidin-3-ylmethyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its versatility in drug design. The presence of the methyl group and the piperidin-3-ylmethyl substituent contributes to its unique biological profile.

Biological Activity Overview

Research indicates that 2-Methyl-1-(piperidin-3-ylmethyl)piperidine exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. Its mechanism of action is often linked to interactions with specific biological targets, including enzymes and receptors.

Antimicrobial Activity

Studies have shown that derivatives of piperidine, including 2-Methyl-1-(piperidin-3-ylmethyl)piperidine, possess antimicrobial properties. For instance, a related study found that piperidine-based compounds displayed significant activity against Candida auris, with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 µg/mL .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that piperidine derivatives can induce apoptosis in cancer cells, suggesting that 2-Methyl-1-(piperidin-3-ylmethyl)piperidine may share similar properties . A notable study highlighted the ability of certain piperidine derivatives to inhibit cell proliferation in various cancer cell lines, demonstrating IC50 values in the low micromolar range .

The biological activity of 2-Methyl-1-(piperidin-3-ylmethyl)piperidine is largely attributed to its ability to interact with specific molecular targets. The compound may act as an inhibitor of various enzymes involved in cellular processes, thereby affecting cell growth and survival.

Enzyme Inhibition

Piperidine derivatives have been shown to inhibit enzymes such as kinases and proteases, which play critical roles in cancer progression and microbial resistance . The structural modifications on the piperidine ring can significantly influence the potency and selectivity of these compounds against specific targets.

Case Studies and Research Findings

Several studies have explored the biological activity of 2-Methyl-1-(piperidin-3-ylmethyl)piperidine and its analogs:

StudyFindings
Demonstrated antimicrobial activity against C. auris with MIC values between 0.24 - 0.97 µg/mL.
Showed anticancer effects with IC50 values indicating significant cytotoxicity in various cancer cell lines.
Highlighted enzyme inhibition capabilities, suggesting potential applications in treating cancer and infectious diseases.

Q & A

Basic Research Questions

Q. What are the standard spectroscopic techniques for characterizing the structural and stereochemical properties of 2-Methyl-1-(piperidin-3-ylmethyl)piperidine?

  • Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve stereochemistry and confirm substituent positions. For example, coupling constants in ¹H-NMR can differentiate axial/equatorial proton orientations in the piperidine ring . Pair with high-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns. Infrared (IR) spectroscopy is critical for identifying functional groups like tertiary amines or methylene bridges .

Q. How can researchers design a synthetic pathway for 2-Methyl-1-(piperidin-3-ylmethyl)piperidine while minimizing byproduct formation?

  • Methodological Answer : Optimize reaction conditions using factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). For instance, lower temperatures may reduce unwanted alkylation at alternative sites. Chromatographic purification (e.g., silica gel column chromatography) is essential for isolating the target compound, particularly when stereoisomers or regioisomers are present .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular dynamics simulations to assess solvation effects. PubChem-derived SMILES strings can be used in software like Gaussian or Schrödinger Suite for initial modeling .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental spectroscopic data for this compound be resolved?

  • Methodological Answer : Cross-validate computational models with experimental data. For example, if DFT-predicted NMR chemical shifts deviate from observed values, re-evaluate the solvent model or conformational sampling. Use X-ray crystallography to resolve ambiguities in stereochemistry, as seen in analogous piperidine derivatives .

Q. What strategies are effective for optimizing enantioselective synthesis of 2-Methyl-1-(piperidin-3-ylmethyl)piperidine?

  • Methodological Answer : Apply chiral auxiliaries or asymmetric catalysis (e.g., BINOL-derived catalysts) during key steps like reductive amination. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For example, TFA-mediated cyclization in piperidine synthesis has been shown to preserve stereochemical integrity .

Q. How should researchers address discrepancies in toxicity profiles observed across in vitro and in vivo studies?

  • Methodological Answer : Conduct dose-response studies to identify nonlinear toxicity thresholds. Use metabolomic profiling to assess species-specific metabolic pathways. For instance, acute oral toxicity (Category 4 per GHS) in preliminary assays may require follow-up subchronic exposure tests to clarify mechanisms .

Q. What experimental frameworks link the pharmacological activity of this compound to receptor-binding theories?

  • Methodological Answer : Adopt a FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework to align hypotheses with existing receptor models (e.g., GPCR or ion channel targets). Use radioligand binding assays to quantify affinity (Kd) and functional assays (e.g., cAMP modulation) to validate efficacy .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting data arise (e.g., inconsistent NMR vs. X-ray results), apply Ockham’s razor to prioritize the most parsimonious explanation. Replicate experiments under controlled conditions and use multivariate statistics to isolate variables .
  • Theoretical Integration : Anchor studies to established frameworks, such as the "lock-and-key" model for enzyme inhibition or QSAR (Quantitative Structure-Activity Relationship) for activity predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.